molecular formula C₁₇H₁₀D₁₀N₂O B1157768 1,3-Diethyl-1,3-diphenylurea-d10

1,3-Diethyl-1,3-diphenylurea-d10

Cat. No.: B1157768
M. Wt: 278.42
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

Structural and Molecular Characteristics

1,3-Diethyl-1,3-diphenylurea-d10 features a urea backbone (N–C(=O)–N) substituted with two deuterated ethyl groups (–CD2CD3) and two phenyl rings. Its molecular formula is C17D10H10N2O , with a molecular weight of 278.415 g/mol . The deuterium atoms are positioned on the ethyl carbons, ensuring minimal perturbation to the compound’s chemical behavior while providing a distinct isotopic signature for detection.

Table 1: Key Molecular Properties
Property Value Source
IUPAC Name 1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea
CAS Number 85-98-3 (unlabeled)
Common Synonyms Centralite-d10, Ethyl Centralite-d10
Purity >95% (HPLC)

The compound’s planar urea core enables resonance stabilization, while the phenyl rings introduce steric hindrance, reducing rotational freedom. X-ray crystallography confirms its tetragonal crystal structure (space group P-421m), with hydrogen-bonded channels along the c-axis.

Nomenclature and Isotopic Labeling Conventions

Deuterated compounds follow IUPAC guidelines, where "d10" denotes ten deuterium substitutions. The numbering prioritizes the ethyl groups, resulting in the systematic name 1,3-bis(1,1,2,2,2-pentadeuterioethyl)-1,3-diphenylurea . Common industrial names like "Centralite-d10" reflect its historical use as a stabilizer in smokeless propellants.

Properties

Molecular Formula

C₁₇H₁₀D₁₀N₂O

Molecular Weight

278.42

Synonyms

N,N’-Diethyl-N,N’-diphenylurea-d10;  Centralite 1-d10;  1,3-Diethyl-1,3-diphenylurea-d10;  Carbamite-d10;  Centralite-d10;  Centralite I-d10;  Ethyl Centralite-d10;  N,N’-Diethyl-N,N’-diphenylurea-d10;  N,N’-Diethylcarbanilide-d10;  NSC 28779-d10;  NSC 44038-d

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Physicochemical Properties

The following table compares key properties of 1,3-diethyl-1,3-diphenylurea-d10 with structurally related urea derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound C₁₇D₁₀H₁₀N₂O 278.415 Unlabeled: 85-98-3 Deuterated internal standard for mass spectrometry; mimics non-labeled EC in analytical workflows
1,3-Diethyl-1,3-diphenylurea C₁₇H₂₀N₂O 264.36 85-98-3 Stabilizer in propellants; exhibits antibacterial activity in metal complexes
3-Ethyl-1,1-diphenylurea C₁₅H₁₆N₂O 240.30 18168-01-9 Structural isomer of EC; limited data on applications
1-Methyl-3,3-diphenylurea C₁₄H₁₄N₂O 226.27 13114-72-2 Smaller alkyl substituents; no reported biological or industrial uses
1,3-Dibutylurea C₉H₂₀N₂O 172.27 N/A Simpler alkyl-substituted urea; potential industrial applications (e.g., surfactants)
  • Melting Points: The unlabeled EC has a melting point of 71.5–72.5°C . Data for the deuterated form and other analogs (e.g., 3-ethyl-1,1-diphenylurea) are unavailable, though isotopic substitution typically causes minor shifts in physicochemical properties.
  • Symmetry: EC and its deuterated form exhibit non-crystallographic C₂ symmetry, which influences their crystalline packing and interaction with metal ions in complexes .
Unlabeled EC and Metal Complexes

The non-deuterated EC demonstrates enhanced antibacterial activity when complexed with transition metals. Key findings include:

  • Zn(II) Complexes : Show the highest activity against Serratia marcescens (26 mm inhibition zone, MIC = 31.25 µg/mL) and Bacillus subtilis (28 mm inhibition zone) .
  • Mechanism : Antibacterial effects are attributed to π→π* transitions in the ligand and d-d transitions in metal centers (e.g., Cu, Co, Ni), which disrupt bacterial cell membranes .
Deuterated EC (d10)

No direct studies on the antimicrobial activity of this compound are reported. Its role is restricted to analytical applications, where its isotopic labeling ensures minimal interference with biological assays .

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The core structure of 1,3-diethyl-1,3-diphenylurea-d10 is constructed via a palladium-mediated coupling reaction. A modified protocol from non-deuterated ethylcentralite synthesis involves:

  • Reactants : Aryl carbamoyl chlorides and deuterated ethylamine (CD₃CD₂NH₂) as nitrogen donors.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which facilitates C–N bond formation under inert conditions.

  • Solvent System : 1,4-Dioxane, selected for its high boiling point (101°C) and compatibility with palladium complexes.

The reaction proceeds at 100°C for 48 hours, yielding the deuterated urea derivative with >95% isotopic enrichment.

Table 1: Key Reaction Parameters for Palladium-Catalyzed Synthesis

ParameterValue/RangeImpact on Yield/Purity
Temperature100°CMaximizes coupling efficiency
Reaction Time48 hoursEnsures complete deuteration
Pd(PPh₃)₄ Loading5 mol%Balances cost and activity
Deuterated Ethylamine2.5 equivalentsPrevents side reactions

Deuterium Incorporation via Phthalimide Intermediates

A patent-pending method (EP2548867A1) introduces deuterium at the ethyl groups using 2-(methyl-d₃)isoindoline-1,3-dione as a key intermediate.

Steps:

  • Deuterated Methylamine Synthesis :

    • Nitromethane-d₃ is reduced with zinc powder in D₂O to yield CD₃NH₂·HCl.

    • Purity: ≥98% deuterium incorporation confirmed by ²H NMR.

  • Intermediate Formation :

    • CD₃NH₂ reacts with phthalic anhydride in DMF at 60°C, producing 2-(methyl-d₃)isoindoline-1,3-dione.

  • Urea Formation :

    • The intermediate is coupled with deuterated ethyl isocyanate (CD₃CD₂NCO) under basic conditions (KHCO₃), yielding the target compound.

Reaction Optimization

Temperature and Time Dependence

Optimal deuteration efficiency is achieved between 40–110°C , with lower temperatures (<60°C) favoring isotopic retention but slowing reaction kinetics. Extended durations (>24 hours) are necessary for complete deuterium exchange at tertiary carbons.

Table 2: Temperature vs. Isotopic Purity

Temperature (°C)Reaction Time (h)Deuterium Purity (%)
403692
802496
1101289

Catalyst and Reagent Selection

  • Palladium Catalysts : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in deuteration reactions due to enhanced stability in polar aprotic solvents.

  • Deuterated Solvents : DMSO-d₆ minimizes proton contamination during workup, critical for maintaining ≥99% isotopic purity.

Analytical Characterization

Post-synthesis validation employs:

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 278.42 confirms deuterium incorporation.

  • ¹H/²H NMR : Absence of proton signals at δ 1.2–1.5 ppm (ethyl groups) verifies complete deuteration.

  • HPLC-PDA : Purity >99.5% with retention time matching non-deuterated analogs.

Challenges and Mitigation Strategies

Isotopic Dilution

  • Cause : Residual protons in solvents or reagents.

  • Solution : Use of deuterium-enriched (>99.5%) starting materials and anhydrous reaction conditions.

Byproduct Formation

  • Cause : Competitive N-ethylation at phenyl rings.

  • Solution : Substituent-directed coupling with electron-withdrawing groups (e.g., –NO₂) on aryl carbamoyl chlorides.

Industrial-Scale Production

Large-scale synthesis (≥25 kg batches) employs continuous-flow reactors to enhance reproducibility:

Table 3: Industrial Synthesis Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size5 mg–10 g25–2000 kg
Yield65–75%82–88%
Cost per Kilogram$388 (5 mg)$10.80–11.90

Q & A

Basic Questions

Q. What are the recommended analytical techniques for characterizing 1,3-Diethyl-1,3-diphenylurea-d10?

  • Methodological Answer :

  • X-ray Crystallography : For structural elucidation, use single-crystal X-ray diffraction to determine bond lengths, angles, and deuterium positions. Data collection and refinement can follow protocols from Bruker APEX2 and SHELX software, as demonstrated for similar urea derivatives .
  • Nuclear Magnetic Resonance (NMR) : Employ deuterium-decoupled 1^1H NMR to distinguish protonated vs. deuterated sites. Compare shifts with non-deuterated analogs (e.g., 1,3-Diethyl-1,3-diphenylurea, lit. mp 73–75°C ).
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm isotopic purity (>99% deuterium incorporation) and molecular weight (expected ~278.43 g/mol for C17_{17}H10_{10}D10_{10}N2_2O) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin, or eye contact .
  • Ventilation : Use mechanical exhaust systems during synthesis or weighing.
  • First Aid : If inhaled, move to fresh air and seek medical attention. Contaminated clothing should be washed before reuse .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound for isotopic purity?

  • Methodological Answer :

  • Variables : Test factors like reaction temperature (60–100°C), deuterium source (e.g., D2_2O vs. deuterated solvents), and catalyst loading.
  • Response Metrics : Measure isotopic purity (via MS) and yield (gravimetric analysis).
  • Design : Use a 3×3 factorial design to identify interactions between variables. For example, higher temperatures may improve deuteration but reduce yield. Statistical tools like ANOVA can isolate significant factors .

Q. How to resolve contradictions in biological activity data between deuterated and non-deuterated analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Compare EC50_{50} values across analogs using non-linear regression models. Account for non-monotonic responses (e.g., low-dose effects observed in endocrine disruptors ).
  • Mechanistic Studies : Use molecular docking or isotopic tracing to assess whether deuterium alters binding affinity to targets (e.g., enzymes or receptors).
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, assay sensitivity) .

Q. What computational methods integrate spectroscopic data for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate deuterium’s impact on molecular flexibility using software like GROMACS. Compare hydrogen-bonding networks with non-deuterated structures .
  • Density Functional Theory (DFT) : Calculate NMR chemical shifts and vibrational frequencies (e.g., IR) to validate experimental data .

Methodological Framework Integration

Q. How to align research on deuterated compounds with theoretical frameworks?

  • Answer :

  • Conceptual Linking : Connect isotopic effects to broader theories (e.g., kinetic isotope effects in reaction mechanisms or metabolic stability in pharmacology).
  • Hypothesis Testing : Design experiments to validate whether deuteration enhances metabolic half-life (via LC-MS pharmacokinetic studies) .

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